molecular formula C21H18N4OS B12019953 2-(1H-Benzimidazol-2-ylsulfanyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide

2-(1H-Benzimidazol-2-ylsulfanyl)-N'-(1-(2-naphthyl)ethylidene)acetohydrazide

Cat. No.: B12019953
M. Wt: 374.5 g/mol
InChI Key: SPLWHTCAIACZRJ-ZVHZXABRSA-N
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Description

2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide is a complex organic compound that features a benzimidazole moiety linked to a naphthyl group through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carbon disulfide or other suitable reagents.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol to form the benzimidazol-2-ylsulfanyl group.

    Hydrazide Formation: The acetohydrazide moiety is introduced through the reaction of the thioether with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 2-naphthaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the benzimidazole ring.

    Reduction: Reduction reactions could target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The benzimidazole and naphthyl groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Compounds with benzimidazole and naphthyl groups often exhibit antimicrobial properties.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Research: The compound could be investigated for its potential anticancer properties due to its structural features.

    Pharmacology: It may be studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide would depend on its specific application. For instance:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Benzimidazol-2-ylsulfanyl)acetohydrazide: Lacks the naphthyl group but shares the benzimidazole and hydrazide moieties.

    N’-(1-(2-Naphthyl)ethylidene)acetohydrazide: Contains the naphthyl and hydrazide groups but lacks the benzimidazole moiety.

Uniqueness

The unique combination of benzimidazole, naphthyl, and hydrazide groups in 2-(1H-Benzimidazol-2-ylsulfanyl)-N’-(1-(2-naphthyl)ethylidene)acetohydrazide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C21H18N4OS/c1-14(16-11-10-15-6-2-3-7-17(15)12-16)24-25-20(26)13-27-21-22-18-8-4-5-9-19(18)23-21/h2-12H,13H2,1H3,(H,22,23)(H,25,26)/b24-14+

InChI Key

SPLWHTCAIACZRJ-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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